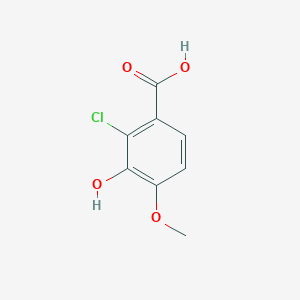

2-Chloro-3-hydroxy-4-methoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives Research

Substituted benzoic acids are a broad and significant class of compounds in chemical research, serving as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The specific arrangement of chloro, hydroxyl, and methoxy (B1213986) functional groups on the benzene (B151609) ring of 2-Chloro-3-hydroxy-4-methoxybenzoic acid provides it with a unique electronic and steric profile. This distinct substitution pattern dictates its reactivity and potential applications. Research into other substituted benzoic acids, such as those used in the development of anti-cancer agents and enzyme inhibitors, highlights the importance of this class of compounds in medicinal chemistry.

Significance in Contemporary Chemical Science and Organic Synthesis

The primary significance of this compound in contemporary chemical science lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom—allows for a variety of chemical transformations. These functional groups can be selectively modified or used as handles for coupling reactions to build larger molecular scaffolds. For instance, the carboxylic acid and hydroxyl groups can be involved in esterification and etherification reactions, respectively, while the chlorine atom can participate in nucleophilic substitution or cross-coupling reactions.

While specific examples of its use in the synthesis of complex natural products or pharmaceuticals are not widely documented in readily available literature, its structural motifs are present in various biologically active compounds. The study of related substituted benzoic acids demonstrates their role as key building blocks in the synthesis of targeted therapeutic agents. For example, a related compound, 3-methoxy-4-hydroxybenzoic acid, has been utilized as a starting material in the synthesis of the cancer drug Bosutinib. This underscores the potential value of structurally similar, functionalized benzoic acids in drug discovery programs.

Research Trajectories and Future Perspectives

Given the limited specific research on this compound, future research trajectories are likely to focus on exploring its utility as a synthetic intermediate. A key area of investigation would be its application in the synthesis of novel heterocyclic compounds, which are a cornerstone of many pharmaceutical agents. The unique substitution pattern of this benzoic acid derivative could lead to the creation of novel molecular scaffolds with interesting biological properties.

Furthermore, the biological activity of this compound itself, or its simple derivatives, remains an area ripe for exploration. Screening for antimicrobial, antifungal, or other pharmacological activities could reveal new potential applications. As the field of medicinal chemistry continues to search for novel molecular entities, the exploration of underutilized building blocks like this compound may provide new avenues for the development of future therapeutics. The detailed characterization of its spectroscopic and physicochemical properties will be crucial for its broader adoption in synthetic and medicinal chemistry research.

Chemical Compound Information

| Compound Name |

| This compound |

| 2-Chloro-3-hydroxy-4-methoxybenzaldehyde |

| Substituted benzoic acids |

| Bosutinib |

| 3-methoxy-4-hydroxybenzoic acid |

Chemical Data Table

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 87277-06-3 | bldpharm.comschd-shimadzu.com |

| Molecular Formula | C₈H₇ClO₄ | schd-shimadzu.com |

| Molecular Weight | 202.59 g/mol | schd-shimadzu.com |

| Purity | ≥98.00 % | schd-shimadzu.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZPIEIMRVXFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594124 | |

| Record name | 2-Chloro-3-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87277-06-3 | |

| Record name | 2-Chloro-3-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Hydroxy 4 Methoxybenzoic Acid and Analogues

Direct Synthetic Routes to 2-Chloro-3-hydroxy-4-methoxybenzoic Acid

Direct synthesis of this compound often involves the strategic modification of a pre-existing benzene (B151609) ring with the desired substituents already in place or introduced in a specific order.

A key route to this compound involves the oxidation of the corresponding aldehyde, 2-chloro-3-hydroxy-4-methoxybenzaldehyde. sigmaaldrich.com This aldehyde precursor serves as a valuable intermediate, which can be synthesized through various multi-step reactions. The final oxidation step to the carboxylic acid is a common and efficient transformation in organic synthesis. This process typically utilizes oxidizing agents that can selectively convert an aldehyde to a carboxylic acid without affecting other functional groups on the aromatic ring.

| Precursor | Product | Reagents |

| 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | This compound | Oxidizing Agent (e.g., KMnO4, Ag2O) |

This interactive table summarizes the oxidative transformation of the aldehyde precursor to the target benzoic acid.

Synthesis of Related Substituted Benzoic Acids

The synthesis of analogs of this compound employs a variety of strategic reactions to introduce substituents at specific positions on the aromatic ring.

Achieving regioselectivity in the halogenation of hydroxybenzoic acids is a significant challenge due to the activating and directing effects of the hydroxyl and carboxyl groups. For instance, the direct chlorination of 3-hydroxybenzoic acid with chlorine gas in methanol (B129727) at low temperatures can yield 2-chloro-3-hydroxybenzoic acid. The reaction conditions, such as temperature and solvent, are critical in controlling the position of the incoming halogen. Advanced methods using N-halosuccinimides in solvents like hexafluoroisopropanol (HFIP) can also provide high regioselectivity for the halogenation of various aromatic compounds. organic-chemistry.org Biocatalytic approaches using halogenase enzymes are also emerging as powerful tools for achieving high regioselectivity in C-H activation and halogenation. biorxiv.orgbiorxiv.org

| Starting Material | Halogenating Agent | Product |

| 3-Hydroxybenzoic Acid | Chlorine Gas | 2-Chloro-3-hydroxybenzoic acid |

| N-Aryl Amides/Ureas | N-Iodosuccinimide (NIS)/Pd(OAc)2 | ortho-Iodinated Products |

This interactive table highlights examples of regioselective halogenation reactions.

The interconversion of functional groups is a fundamental strategy in multi-step synthesis. ub.edu For example, methoxy (B1213986) groups can be converted to hydroxy groups through demethylation, often using strong acids like HBr. Conversely, hydroxy groups can be converted to methoxy groups using reagents like dimethyl sulfate (B86663) or methyl iodide. chemicalbook.com These transformations are crucial for creating specific substitution patterns on the benzoic acid scaffold. The metabolic oxidation of drug molecules containing methoxy groups often results in the formation of hydroxy groups, a process that can alter the molecule's biological activity. nih.gov

The synthesis of complex substituted benzoic acids often requires a multi-step approach involving a series of electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions. youtube.comacs.org The order of these reactions is critical for achieving the desired substitution pattern due to the directing effects of the existing substituents. lumenlearning.comlibretexts.org For instance, a meta-directing group must be introduced first to synthesize a meta-disubstituted product. lumenlearning.com Functional group interconversions can be used to change an ortho,para-directing group into a meta-directing group, or vice versa, to control the regiochemistry of subsequent substitutions. youtube.comyoutube.com

Advanced Synthetic Techniques Applicable to Benzoic Acid Derivatives

Modern synthetic chemistry offers a range of advanced techniques for the preparation of benzoic acid derivatives. These include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds and introducing a wide variety of substituents onto the aromatic ring. organic-chemistry.org

C-H Activation: Direct C-H activation and functionalization have emerged as a highly efficient and atom-economical strategy for introducing substituents without the need for pre-functionalized starting materials. researchgate.net

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and scalability for the synthesis of fine chemicals.

Biocatalysis: The use of enzymes, such as halogenases, can provide exceptional regio- and stereoselectivity under mild reaction conditions. biorxiv.orgbiorxiv.org

These advanced methods are continually expanding the synthetic chemist's toolbox for the efficient and precise construction of complex benzoic acid derivatives.

Phase Transfer Catalysis in Halogenated Benzoic Acid Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. biomedres.uscrdeepjournal.org This methodology is particularly advantageous for the synthesis of halogenated benzoic acids as it can enhance reaction rates, improve yields, and allow for milder reaction conditions, which is beneficial for large-scale industrial applications. biomedres.us The core principle involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, which transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs. crdeepjournal.org

The effectiveness of PTC is governed by several factors. The structure of the catalyst is crucial; for instance, the organophilicity of quaternary ammonium salts, often quantified by the total number of carbon atoms (C#), influences the catalyst's concentration in the organic phase. acsgcipr.org For reactions where the rate-determining step is in the organic phase, catalysts with a C# in the range of 16 to 32 are often optimal. acsgcipr.org Similarly, crown ethers, which can complex with inorganic cations, are highly effective catalysts due to their strong lipophilicity and ability to solubilize salts in organic media. biomedres.usgoogle.com

A specific application of this method is in the preparation of fluorinated and chlorinated benzoic acid analogues. For example, the synthesis of 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid has been successfully achieved using a crown-ether catalyst. google.com In this process, m-hydroxybenzoic acid undergoes an etherification reaction with 3,4-dichlorobenzotrifluoride (B146526) in a dimethylsulfoxide/toluene (B28343) mixed solvent system. The crown ether, 15-crown-5, acts as the phase-transfer catalyst, promoting the reaction which achieves a high yield of over 96%. google.com The use of toluene also facilitates the removal of water generated during the reaction, driving the chemical equilibrium towards the product. google.com

Table 1: Synthesis of a Halogenated Benzoic Acid Analogue via Phase Transfer Catalysis google.com

| Reactant A | Reactant B | Catalyst | Solvent System | Temperature | Yield |

|---|---|---|---|---|---|

| m-Salicylic acid | 3,4-dichlorobenzotrifluoride | 15-crown-5 | Dimethylsulfoxide / Toluene | 130-145 °C | 96.8% |

Industrial Scale-Up Methodologies for Chlorinated Benzoic Acid Intermediates

The transition from laboratory-scale synthesis to industrial production of chlorinated benzoic acids and their intermediates involves significant process optimization to ensure efficiency, safety, and cost-effectiveness. Benzoic acid itself is produced on a massive industrial scale, primarily through the liquid-phase oxidation of toluene with an oxygen-containing gas, a process that can achieve high purity and conversion rates above 95%. google.comnih.gov This foundational process provides a framework for the production of its derivatives.

For chlorinated intermediates, specific methodologies are developed to handle the introduction and management of halogen atoms. The scale-up of syntheses involving chlorinated aromatic acids often requires careful optimization of reaction parameters such as temperature, reaction time, and reagent concentration. A case study in the synthesis of a 4-chloroquinazoline (B184009) intermediate, derived from a halogenated benzoic acid, illustrates the principles of industrial scale-up. acs.org In this multi-gram scale synthesis, the reaction yield was systematically improved by adjusting the temperature. The yield increased from 83.1% at 60°C to 96.5% at 80°C, demonstrating the critical impact of temperature on reaction efficiency. acs.org

Table 2: Optimization of Reaction Conditions for a Chlorinated Intermediate acs.org

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 80 | 2 | 80.5 |

| 2 | 80 | 3 | 89.2 |

| 3 | 80 | 4 | 92.6 |

| 4 | 80 | 5 | 95.7 |

| 5 | 30 | 6 | No Reaction |

| 6 | 60 | 6 | 83.1 |

| 7 | 70 | 6 | 91.3 |

| 8 | 80 | 6 | 96.5 |

Furthermore, practical considerations for industrial production include the development of chromatography-free purification methods. acs.org In the aforementioned example, upon completion of the reaction, the product was precipitated by the addition of water and collected through simple filtration, a method that is highly amenable to large-scale operations. acs.org The availability of compounds like 2-(4-Chlorobenzoyl) Benzoic Acid as industrial fine chemicals for the polymer industry underscores that robust and efficient scale-up methodologies are well-established for this class of molecules. sarex.com

Stereoselective Synthesis of Benzoic Acid Analogues

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. This control is crucial when synthesizing complex molecules where the three-dimensional arrangement of atoms dictates biological activity or material properties. For benzoic acid analogues, various strategies have been developed to achieve high levels of stereoselectivity.

One prominent approach involves transition-metal catalysis. Gold-catalyzed reactions, for example, have been shown to facilitate the regio- and stereoselective addition of benzoic acid to non-symmetrically substituted internal alkynes. researchgate.net This method allows for the controlled formation of specific unsaturated ester products, which would be challenging to obtain through other means. The choice of catalyst and reaction conditions dictates the outcome, enabling chemists to selectively synthesize either the E or Z isomer of the resulting enol ester. researchgate.net

Another powerful technique is asymmetric phase-transfer catalysis, which combines the benefits of PTC with enantioselective control. This has been successfully applied to the synthesis of α-amino acids, which can be considered analogues of benzoic acid. crdeepjournal.org By using a chiral phase-transfer catalyst, the alkylation of a glycine-derived substrate can proceed with high enantioselectivity, yielding optically pure α-amino acids. Since both enantiomers of the chiral catalyst can be readily prepared, this method provides access to a wide array of both natural and unnatural amino acids. crdeepjournal.org

Late-stage functionalization using directed C-H activation is another sophisticated method for creating specific analogues. While not always focused on creating chiral centers, it provides exceptional regioselectivity. Iridium-catalyzed ortho-selective C-H amination of benzoic acids allows for the direct introduction of an amino group at a specific position on the aromatic ring, a transformation that is difficult to achieve through traditional electrophilic aromatic substitution. nih.gov This method's robustness is demonstrated by its tolerance of numerous functional groups, enabling the rapid diversification of complex benzoic acid-containing molecules. nih.gov

Table 3: Methods in Stereoselective and Regioselective Synthesis of Benzoic Acid Analogues

| Method | Catalyst Type | Substrate Class | Outcome | Reference |

|---|---|---|---|---|

| Hydrocarboxylation | Dinuclear Gold Complex | Internal Alkynes | Regio- and stereoselective addition | researchgate.net |

| Asymmetric Alkylation | Chiral Quaternary Ammonium Salt | Glycine Derivatives | Enantiomerically pure α-amino acids | crdeepjournal.org |

| C-H Amination | Iridium Complex | Benzoic Acids | Regioselective ortho-amination | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Hydroxy 4 Methoxybenzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site for several chemical transformations, including esterification, amidation, and decarboxylation. Its reactivity is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Esterification: The conversion of 2-Chloro-3-hydroxy-4-methoxybenzoic acid to its corresponding esters can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. However, a significant challenge in the esterification of this molecule is the presence of the phenolic hydroxyl group, which can compete with the carboxylic acid for acylation, leading to the formation of undesired byproducts. To circumvent this, it is often necessary to protect the hydroxyl group prior to esterification or to use specific reaction conditions that favor the esterification of the carboxylic acid.

Another approach involves the reaction of the carboxylate salt of the acid with an alkyl halide. This method can be effective, but the nucleophilicity of the phenoxide, which can be readily formed, may also lead to O-alkylation of the hydroxyl group.

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid group to enhance its reactivity towards amines, which are generally weaker nucleophiles than alcohols. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The in-situ formation of an acyl chloride or a reactive O-acylisourea intermediate, respectively, facilitates the nucleophilic attack by the amine to form the corresponding amide. As with esterification, the phenolic hydroxyl group may require protection to prevent side reactions.

Table 1: Representative Conditions for Esterification and Amidation of Substituted Benzoic Acids This table presents data for analogous compounds to illustrate expected reaction conditions.

| Reaction | Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Esterification | 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | Methanol (B129727), H₂SO₄ | Reflux | Methyl 4-hydroxy-3-methoxybenzoate | High |

| Esterification | Salicylic (B10762653) acid | Ethanol, H₂SO₄ | Reflux, 4-5 hours | Ethyl salicylate | Good |

| Amidation | Benzoic acid | Benzylamine, PPh₃, N-chlorophthalimide | Toluene (B28343), rt, 12h | N-Benzylbenzamide | ~84% |

| Amidation | 4-Methoxybenzoic acid | Benzylamine, PPh₃, N-chlorophthalimide | Toluene, rt, 12h | N-Benzyl-4-methoxybenzamide | 84% hmdb.ca |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under harsh thermal conditions or enzymatic action. The presence of the hydroxyl group ortho to the carboxylic acid can facilitate decarboxylation through the formation of a cyclic transition state, which stabilizes the resulting carbanion. However, the chloro substituent, being electron-withdrawing, can also influence the stability of intermediates.

Studies on related hydroxybenzoic acids have shown that decarboxylation rates are significantly higher for isomers with ortho or para hydroxyl groups compared to those without. quora.com For instance, the decarboxylation of 4-hydroxybenzoic acid is nearly complete at 400 °C in one hour. quora.com The mechanism often involves the formation of a phenolate (B1203915) anion, which then expels carbon dioxide. The presence of a base can promote this reaction by facilitating the formation of the carboxylate anion. quora.com In some cases, decarboxylation can be catalyzed by transition metals. documentsdelivered.com

Reactivity of the Hydroxyl and Methoxy (B1213986) Substituents

The phenolic hydroxyl and methoxy groups are key sites for O-alkylation, O-acylation, and demethylation reactions. Their reactivity is influenced by the electronic environment of the benzene ring.

O-Alkylation: The phenolic hydroxyl group of this compound can be readily alkylated to form the corresponding ether. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. The phenoxide then reacts with an alkylating agent, such as an alkyl halide or a dialkyl sulfate (B86663). The choice of base and solvent is crucial to control the regioselectivity, especially in the presence of the carboxylic acid group, which can also be deprotonated. Using a weaker base might favor the deprotonation of the more acidic phenolic hydroxyl group over the carboxylic acid.

O-Acylation: The hydroxyl group can also undergo acylation to form an ester. This reaction is typically performed using an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, neutralizes the acid byproduct and can also act as a catalyst. Similar to O-alkylation, competitive acylation of the carboxylic acid can occur, forming an anhydride, if the conditions are not carefully controlled. Studies on the acylation of guaiacol (B22219) (2-methoxyphenol) show that both O-acylation and C-acylation (Friedel-Crafts acylation on the aromatic ring) can occur, with the product distribution depending on the catalyst and reaction conditions.

Table 2: O-Alkylation and O-Acylation of Related Phenolic Compounds This table presents data for analogous compounds to illustrate expected reaction conditions.

| Reaction | Substrate | Reagents | Conditions | Product | Selectivity/Yield |

|---|---|---|---|---|---|

| O-Alkylation | 2-Pyridone | Alkyl halide, Ag₂CO₃ | Non-polar solvent | O-alkylated product | Favored msu.edu |

| O-Acylation | Guaiacol | Acetic acid, HZSM-5 catalyst | 523 K | Acetovanillone (C-acylation) | Promoted |

| O-Acylation | Phenol | Acetyl chloride, PTC | 0°C, 5 min | Phenyl acetate (B1210297) | High nih.gov |

The methoxy group at the 4-position can be cleaved to yield a hydroxyl group, a process known as demethylation. This can be achieved chemically using strong acids like HBr or HI, or with Lewis acids such as BBr₃.

Of particular interest is the enzymatic demethylation of methoxybenzoic acids. Studies using the cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris have shown efficient demethylation of 4-methoxybenzoic acid. pharmaguideline.com This enzyme also demethylates 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). pharmaguideline.com The enzymatic process involves the formation of a hemiacetal intermediate, which then spontaneously eliminates formaldehyde (B43269) to yield the dihydroxybenzoic acid. The presence of a chloro substituent can influence the efficiency of enzymatic demethylation. Research on the degradation of methoxylated benzoic acids by Nocardia species has indicated that an ortho-chloro substituent can hinder both demethylation and subsequent ring-opening. google.com

Reactivity of the Chloro Substituent

The chloro group attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. The C-Cl bond is strong, and the repulsion between the electron-rich aromatic ring and an incoming nucleophile makes SₙAr reactions difficult.

Nucleophilic Aromatic Substitution Reactions

The presence of a halogen atom on the aromatic ring of this compound allows for its participation in nucleophilic aromatic substitution (SNAAr) reactions. In these reactions, the chloride ion acts as a leaving group and is replaced by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgnih.gov First, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

The reactivity of the aryl halide towards nucleophilic attack is significantly influenced by the electronic nature of the other substituents on the ring. libretexts.orgyoutube.com Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, stabilize the negatively charged Meisenheimer complex through resonance or inductive effects, thereby activating the ring for substitution. libretexts.orgyoutube.com

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical transformation that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For this compound, this process would yield 3-hydroxy-4-methoxybenzoic acid. This transformation is significant for modifying the electronic and steric properties of the molecule or for removing halogens from environmental contaminants.

Several strategies can be employed for the reductive dehalogenation of aryl halides. A common laboratory method is catalytic hydrogenation. This involves reacting the chlorinated compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like sodium acetate or sodium hydroxide (B78521) to neutralize the HCl formed during the reaction.

Another approach involves the use of metal-based reducing agents. Systems like sodium borohydride (B1222165) in combination with a catalyst or the use of highly reactive metals can achieve dehalogenation. acs.org For instance, the system of potassium hydroxide (KOH) with poly(ethylene glycol) (PEG) has been used for the dechlorination of chloroquinolines. acs.org Additionally, certain aerobic microorganisms have demonstrated the ability to perform reductive dechlorination on chlorinated benzoic acid derivatives, suggesting potential for bioremediation strategies. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The regiochemical outcome of such a reaction on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present. These groups can be classified as either activating or deactivating and as ortho, para-directing or meta-directing. uci.edu

The aromatic ring of this compound has four substituents, each exerting its own directing influence. The available position for substitution is C-5. To predict the regioselectivity, the directing effects of each group must be considered:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.

Methoxy (-OCH3): An activating, ortho, para-directing group, also through resonance electron donation.

Chloro (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

Carboxylic Acid (-COOH): A deactivating, meta-directing group due to its strong electron-withdrawing nature.

The directing effects of these substituents are summarized in the table below.

| Substituent | Electronic Effect | Directing Influence |

| -OH | Activating (Resonance Donor) | ortho, para |

| -OCH₃ | Activating (Resonance Donor) | ortho, para |

| -Cl | Deactivating (Inductive Withdrawer) | ortho, para |

| -COOH | Deactivating (Inductive & Resonance Withdrawer) | meta |

The position for a potential electrophilic attack is C-5. The directing influences on this position are:

ortho to the methoxy group (favorable).

meta to the hydroxyl group (unfavorable).

meta to the chloro group (favorable for a deactivator).

para to the carboxylic acid group (unfavorable).

Complexation and Coordination Chemistry with Metal Ions

Ligand Design and Multifunctional Coordination Modes

This compound possesses multiple functional groups capable of coordinating to metal ions, making it a versatile ligand in coordination chemistry. The primary coordination sites are the carboxylate group (-COOH) and the phenolic hydroxyl group (-OH). The methoxy group (-OCH3) can also participate in coordination, although it is a weaker donor.

This multifunctionality allows for several coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through one of the oxygen atoms of the deprotonated carboxylate group.

Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through both the carboxylate oxygen and the adjacent hydroxyl oxygen. This is a common binding mode for salicylic acid derivatives. foodb.ca

Bridging Coordination: The carboxylate group can act as a bridge between two or more metal centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net

The presence of the chloro and methoxy substituents can sterically and electronically influence the formation and stability of the resulting metal complexes. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction solvent, pH, and the presence of any ancillary ligands. rsc.org

Formation of Metal-Organic Frameworks and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it a suitable building block, or "linker," for the construction of extended one-, two-, or three-dimensional structures known as coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgrsc.org

Derivatives and Structural Analogues of 2 Chloro 3 Hydroxy 4 Methoxybenzoic Acid

Synthesis and Characterization of Substituted Derivatives

The synthesis of derivatives from a parent molecule like 2-Chloro-3-hydroxy-4-methoxybenzoic acid involves targeted chemical reactions to modify its existing functional groups or to introduce new ones. Common synthetic strategies include esterification of the carboxylic acid, alkylation of the hydroxyl group, or further substitution on the aromatic ring.

For instance, a general pathway to synthesize derivatives can be extrapolated from methods used for similar substituted benzoic acids. The synthesis of bosutinib, a kinase inhibitor, begins with 3-methoxy-4-hydroxybenzoic acid, a positional isomer of our subject compound. mdpi.com The process involves a sequence of reactions including esterification, alkylation, nitration, reduction, and cyclization, demonstrating a versatile toolkit for creating complex derivatives from a simple benzoic acid starting material. mdpi.com

A hypothetical synthetic pathway for a derivative could involve the following steps:

Esterification : The carboxylic acid group is converted to an ester to protect it or to modify the compound's solubility and reactivity. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst like thionyl chloride. mdpi.com

Alkylation/Acylation : The phenolic hydroxyl group can be reacted with alkyl halides or acyl chlorides to form ethers or esters, respectively.

Aromatic Substitution : Further substitution on the benzene (B151609) ring, though challenging due to the existing groups, can be achieved under specific conditions to introduce other functionalities.

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the position and connectivity of atoms. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the presence of specific functional groups (e.g., C=O of the carboxylic acid, O-H of the hydroxyl group, C-Cl bond). researchgate.net

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can help in elucidating its structure through fragmentation patterns. mdpi.com

Elemental Analysis : This provides the percentage composition of elements (C, H, N, O, etc.) in the compound, which is compared against the calculated values for the proposed structure. researchgate.net

Table 1: General Synthetic Pathway and Characterization Methods

| Step | Reaction | Purpose | Characterization Method |

| 1 | Esterification (e.g., with Methanol (B129727)/H⁺) | Protect carboxylic acid, modify properties | FTIR (disappearance of broad O-H, appearance of ester C=O), ¹H NMR (appearance of -OCH₃ singlet) |

| 2 | Alkylation of -OH (e.g., with Alkyl Halide/Base) | Create ether linkage, alter biological activity | ¹H NMR (new signals for alkyl group), MS (increase in molecular weight) |

| 3 | Hydrolysis of Ester | Regenerate the carboxylic acid functional group | FTIR (reappearance of broad O-H), ¹H NMR (disappearance of ester signals) |

Exploration of Halogenated Benzoic Acid Analogues in Drug Discovery Research

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug molecules to enhance their therapeutic properties. mdpi.com Halogenation can improve metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.com Consequently, halogenated benzoic acids are valuable building blocks in medicinal chemistry.

The reactivity of the halogen substituent is a key consideration in synthesis. In copper-catalyzed N-arylation reactions, a common method for building complex drug scaffolds, the reactivity of 2-halobenzoic acids was found to decrease in the order of I > Br > Cl > F. acs.org While 2-iodo- and 2-bromo-benzoic acids gave good to excellent yields in the synthesis of quinazolinone cores, the corresponding 2-chloro- and 2-fluoro-benzoic acids produced only trace amounts of the desired product. acs.org This highlights the synthetic challenges and considerations when using less reactive chloro-analogues.

Table 2: Reactivity of 2-Halobenzoic Acids in a Copper-Catalyzed N-Arylation Reaction

| Halogen Substituent | Reactivity/Conversion Rate | Yield of Quinazolinone Product |

| Iodo | High | Good (e.g., 70.3%) acs.org |

| Bromo | High | Good (e.g., 81.2%) acs.org |

| Chloro | Low | Trace amounts acs.org |

| Fluoro | Low | Trace amounts acs.org |

Beyond their role as synthetic intermediates, halogenated benzoic acids have been studied for their own biological effects. For example, a study on the relationship between the structure of various halogenated benzoic acids and their ability to deplete adrenal ascorbic acid content provided early insights into their biological activities. nih.gov The strategic placement of halogens is a cornerstone of modern drug design, used to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound. mdpi.comnih.gov

Isomeric and Positional Derivatives: Synthetic Strategies and Reactivity Comparisons

Isomers—molecules with the same chemical formula but different arrangements of atoms—can have strikingly different physical, chemical, and biological properties. For a substituted benzoic acid, the relative positions of the functional groups are critical.

A spectroscopic study comparing the three positional isomers of hydroxybenzoic acid (salicylic acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid) revealed significant differences. nih.gov Notably, 2-hydroxybenzoic acid (salicylic acid) exists predominantly in a single conformation stabilized by a strong internal hydrogen bond between the adjacent carboxyl and hydroxyl groups. nih.gov This intramolecular bond is not possible in the 3-hydroxy and 4-hydroxy isomers, leading to different conformational possibilities and distinct spectral signatures. nih.gov This principle directly applies to this compound, where the hydroxyl group is ortho to the chloro substituent and meta to the carboxylic acid, influencing its conformation and reactivity.

Synthetic strategies must be tailored to the target isomer. For example:

2-Chloro-3-hydroxy benzoic acid can be synthesized by bubbling chlorine gas through a solution of 3-hydroxy benzoic acid in methanol at low temperatures.

3-Chloro-4-hydroxybenzoic acid is formed biosynthetically from 4-hydroxybenzoic acid (4-HBA) via a chlorination step catalyzed by a specific halogenase enzyme. rsc.org

The synthesis of drug molecules like Ziresovir utilizes 2-bromo-5-methylbenzoic acid, highlighting how a specific isomer is chosen for its reactivity in subsequent steps. acs.org

The reactivity of isomers can vary significantly. As noted earlier, the reactivity of halobenzoic acids in coupling reactions is highly dependent on the halogen (I > Br > Cl). acs.org Similarly, the position of activating or deactivating groups (like -OH and -OCH₃) relative to the carboxylic acid and the halogen will dictate the molecule's behavior in electrophilic aromatic substitution and other reactions.

Table 3: Comparison of Select Benzoic Acid Isomers

| Compound | Key Structural Feature | Implication |

| 2-Hydroxybenzoic acid | -OH is ortho to -COOH | Forms strong intramolecular H-bond. nih.gov |

| 3-Hydroxybenzoic acid | -OH is meta to -COOH | No intramolecular H-bond; exists as multiple conformers. nih.gov |

| 2-Chlorobenzoic acid | -Cl is ortho to -COOH | Low reactivity in some Cu-catalyzed coupling reactions. acs.org |

| 2-Bromobenzoic acid | -Br is ortho to -COOH | High reactivity in some Cu-catalyzed coupling reactions. acs.org |

Structure-Reactivity and Structure-Activity Relationship Studies in Derivative Series

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying a parent compound and evaluating the activity of the resulting derivatives, researchers can develop models to predict the efficacy of new compounds.

For benzoic acid derivatives, SAR studies have yielded several key principles:

Influence of Substituent Position : The position of functional groups is critical. In a study on α-amylase inhibitors, a hydroxyl group at the 2-position of the benzoic acid ring had a strong positive effect on inhibitory activity, whereas a methoxy (B1213986) group at the same position had a negative effect. mdpi.com A hydroxyl group at the 5-position was also found to be detrimental to activity. mdpi.com

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents can profoundly impact activity. Studies on benzoic acid derivatives with anti-sickling properties concluded that strong electron-donating groups attached to the benzene ring enhance activity. iomcworld.com

Flexibility and Conformation : The flexibility of the molecule can determine its mode of action. In a series of retinoid derivatives, changing the benzoic acid moiety to a more flexible phenylpropionic acid derivative converted the molecule's activity from agonistic to synergistic. nih.gov Introducing a methyl group at the meta position of the benzoic acid part resulted in an antagonist. nih.gov

These studies illustrate that the biological activity of a derivative of this compound would be highly dependent on the precise nature and location of any modifications.

Table 4: Structure-Activity Relationship (SAR) Findings for Benzoic Acid Derivatives as α-Amylase Inhibitors mdpi.com

| Substituent and Position | Effect on Inhibitory Activity |

| 2-hydroxyl (-OH) | Strong Positive Effect |

| 2-methoxy (-OCH₃) | Negative Effect |

| 5-hydroxyl (-OH) | Negative Effect |

These research findings underscore the intricate relationship between a molecule's three-dimensional structure and its function. For derivatives of this compound, each modification to its chloro, hydroxyl, methoxy, or carboxylic acid groups would be expected to modulate its reactivity and biological profile in a predictable, yet complex, manner.

Spectroscopic and Advanced Analytical Characterization Techniques in Research on 2 Chloro 3 Hydroxy 4 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of 2-Chloro-3-hydroxy-4-methoxybenzoic acid would be expected to reveal distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would provide critical information for assigning each proton to its specific position on the molecule. However, specific experimental ¹H NMR data for this compound, which would be presented in a data table format, is not currently available in the reviewed scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similarly, a ¹³C NMR spectrum would show signals for each unique carbon atom in this compound, including the carboxyl carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. This information is fundamental for confirming the carbon skeleton of the molecule. As with the proton NMR data, specific, experimentally determined ¹³C NMR spectral data for this compound could not be located in available scientific resources.

Solution-State NMR for Structural Elucidation of Metal Complexes

Solution-state NMR is a powerful tool for investigating the interaction of ligands with metal ions to form coordination complexes. In such studies, changes in the chemical shifts of the ligand's ¹H and ¹³C NMR signals upon coordination to a metal center can provide insights into the binding site and the structural changes that occur upon complexation. Research specifically detailing the use of solution-state NMR for the structural elucidation of metal complexes involving this compound as a ligand has not been found in the scientific literature.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₇ClO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. While the theoretical monoisotopic mass can be calculated, published experimental HRMS data to confirm this value for this compound is not available.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. An analysis of the vibrational spectra of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxyl group, C-O stretches of the ether and phenol, and various vibrations associated with the substituted benzene (B151609) ring, including C-Cl stretching. Despite the utility of this technique, specific experimental IR or Raman spectral data for this compound are not reported in the available literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For aromatic carboxylic acids like this compound, the FT-IR spectrum reveals characteristic vibrational modes.

The spectrum of a related compound, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid), shows a broad absorption band for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group. The C=O stretching vibration of the carboxyl group typically appears as a strong band. Aromatic C-H stretching and C=C ring stretching vibrations are also observed, along with C-O stretching from the ether and carboxylic acid groups. The introduction of a chlorine atom in the 2-position is expected to influence the positions of these bands due to its electron-withdrawing nature and mass effect, potentially shifting the vibrational frequencies and providing a unique spectral fingerprint for the title compound.

| Functional Group | Characteristic Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300-2500 (broad) |

| O-H (Phenol) | Stretching | ~3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 |

| C=C (Aromatic) | Ring Stretching | 1600-1450 |

| C-O (Ether & Acid) | Stretching | 1320-1210 (Acid), 1275-1200 (Aryl ether) |

| C-Cl | Stretching | 850-550 |

This table presents typical wavenumber ranges for the functional groups expected in this compound. Precise values are determined from experimental spectra.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, detecting vibrational modes based on changes in the polarizability of molecular bonds. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the C-Cl bond. The symmetric breathing mode of the benzene ring typically gives a strong Raman signal. The stretching vibrations of the C-O-C ether linkage and the C-C bonds within the ring also produce distinct Raman bands. Comparing the Raman and FT-IR spectra helps in a more complete assignment of the vibrational modes of the molecule, leveraging their different selection rules.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy of aromatic compounds like this compound reveals electronic transitions, primarily of the π → π* and n → π* types. These transitions are associated with the electrons in the benzene ring and the carbonyl group. The absorption bands of a related compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid), shift toward shorter wavelengths compared to vanillin (B372448) and isovanillin. researchgate.net Quantum chemical calculations indicate that these electronic transitions involve charge transfer from the phenyl part of the molecule to the oxygen atoms of the methoxy and carbonyl groups. researchgate.net The presence of the chloro and hydroxyl substituents on the ring of this compound will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) that provide insight into the electronic structure.

Steady-State Fluorescence Emission Studies for Optical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. Studies on similar phenolic acids, such as 4-hydroxybenzoic acid and vanillic acid, have shown that they can interact with proteins like human serum albumin (HSA) and that this interaction can be monitored by the quenching of HSA's intrinsic fluorescence. nih.gov For the HSA-vanillic acid system, a dynamic quenching mechanism was suggested. nih.gov Such studies on this compound could reveal its photoluminescent properties and its potential to interact with biological macromolecules, providing information on binding mechanisms and constants. The fluorescence spectra can also be affected by the solvent environment. researchgate.net

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation from complex matrices and subsequent quantification. The choice of method often depends on the sample's complexity, the analyte's concentration, and the specific research goals. Gas chromatography (GC) and liquid chromatography (LC) are the primary methods employed, often coupled with mass spectrometry (MS) for enhanced sensitivity and structural confirmation.

Gas Chromatography (GC) with Derivatization for Volatile Products

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. gcms.cz However, this compound, with its polar carboxylic acid and hydroxyl functional groups, exhibits low volatility and is not directly amenable to GC analysis. colostate.edu To overcome this limitation, a chemical modification process known as derivatization is employed. This process converts the non-volatile analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis. sigmaaldrich.comjfda-online.com

The primary goals of derivatization for this compound are to:

Increase volatility by masking the polar -COOH and -OH groups. gcms.cz

Improve thermal stability to prevent decomposition in the high-temperature environment of the GC inlet and column. researchgate.net

Enhance chromatographic resolution and peak shape. gcms.cz

Improve detection sensitivity. jfda-online.com

Common derivatization reactions for carboxylic acids and phenols include silylation and alkylation (specifically esterification). colostate.edu Silylation involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, Si(CH₃)₃. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com Alkylation, particularly methylation, converts the carboxylic acid to its corresponding methyl ester, which is significantly more volatile. colostate.edu

The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column. The choice of column and temperature programming is critical for achieving optimal separation from other components in the mixture.

Table 1: Representative GC Derivatization and Analysis Parameters

| Parameter | Description |

|---|---|

| Analyte | This compound |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction | Silylation of hydroxyl and carboxyl groups to form the TMS-derivative. |

| Reaction Conditions | 75°C for 30 minutes. sigmaaldrich.com |

| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp 80°C, ramp to 280°C at 10°C/min, hold for 5 min. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table presents typical starting parameters for method development. Actual conditions may vary based on the specific sample matrix and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound within complex mixtures, such as biological samples or environmental extracts, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred technique. vu.edu.au LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. waters.com A key advantage of LC-MS is that it can often analyze polar and thermally unstable compounds directly, without the need for derivatization. vu.edu.au

In a typical LC-MS analysis, the sample is first separated on an HPLC column. Reverse-phase chromatography, using a C18 stationary phase, is commonly employed for separating benzoic acid derivatives. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. sielc.comnih.gov

After separation, the column effluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the molecule intact, generating a prominent molecular ion (or a protonated/deprotonated molecule). waters.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, through tandem MS (MS/MS), structural details for unambiguous identification. vu.edu.auresearchgate.net This high degree of selectivity allows for accurate quantification even in the presence of co-eluting matrix components. ekb.eg

Table 2: Typical LC-MS Method Parameters for Analysis

| Parameter | Description |

|---|---|

| Analyte | This compound |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) nih.gov |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A linear gradient from 5% B to 95% B over 10 minutes. |

| Flow Rate | 0.3 mL/min |

| Ion Source | Electrospray Ionization (ESI), Negative Ion Mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) vu.edu.au |

| MRM Transition | Precursor Ion [M-H]⁻ → Product Ion (specific fragment) |

This table illustrates a general method. Optimization of the gradient, flow rate, and MS parameters is necessary for specific applications.

Computational and Theoretical Investigations of 2 Chloro 3 Hydroxy 4 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular systems. For 2-Chloro-3-hydroxy-4-methoxybenzoic acid, these calculations provide a fundamental understanding of its geometric and electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the molecular geometry of organic compounds. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can be used to determine the optimized geometric parameters of this compound. researchgate.net These calculations would reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Table 1: Predicted Geometrical Parameters of this compound using DFT This table presents hypothetical data based on typical values for similar structures, as direct computational results for this specific molecule are not available in the provided search results.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Cl | 1.74 |

| C-O (hydroxyl) | 1.36 |

| C-O (methoxy) | 1.37 |

| C=O (carboxyl) | 1.22 |

| C-O (carboxyl) | 1.35 |

| **Bond Angles (°) ** | |

| C-C-Cl | 120.5 |

| C-C-O (hydroxyl) | 119.8 |

| C-C-O (methoxy) | 118.9 |

| O=C-O (carboxyl) | 123.0 |

A significant application of quantum chemical calculations is the prediction of spectroscopic data. researchgate.net Theoretical vibrational frequencies (FT-IR and Raman), as well as NMR chemical shifts, can be calculated using DFT. These predicted spectra serve as a valuable tool for interpreting and validating experimental results. By comparing the calculated vibrational modes and chemical shifts with those obtained experimentally, a more confident assignment of the spectral features can be achieved. Discrepancies between theoretical and experimental data can often be reconciled by applying scaling factors to the calculated frequencies.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and charge distribution.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized over the electron-rich aromatic ring and the hydroxyl and methoxy (B1213986) substituents, while the LUMO may be concentrated on the electron-withdrawing carboxylic acid group and the chloro substituent. nih.gov Analysis of the HOMO and LUMO distribution helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound This table presents hypothetical data based on typical values for similar structures, as direct computational results for this specific molecule are not available in the provided search results.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl, hydroxyl, and methoxy groups, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group and the region around the chlorine atom might exhibit a more positive potential.

Intermolecular Interactions and Supramolecular Chemistry

The functional groups present in this compound—carboxyl, hydroxyl, and chloro groups—are all capable of participating in various intermolecular interactions, such as hydrogen bonding and halogen bonding. These interactions can lead to the formation of well-ordered, three-dimensional structures known as supramolecular assemblies. The study of these interactions is crucial for understanding the crystal packing and solid-state properties of the compound. For instance, the carboxylic acid groups can form strong hydrogen-bonded dimers, a common motif in the crystal structures of benzoic acid derivatives. rsc.org Further hydrogen bonding involving the hydroxyl group can lead to the formation of extended networks.

Hydrogen Bonding Networks and Their Role in Crystal Engineering

Hydrogen bonds are fundamental to the structure and properties of carboxylic acids in the solid state. In crystal engineering, understanding the hierarchy and energetics of hydrogen bond donors and acceptors is crucial for designing new materials with desired architectures. For substituted benzoic acids, the carboxylic acid group is a potent hydrogen bond donor and acceptor, typically forming a robust dimer synthon. The presence of other functional groups, such as the hydroxyl group in this compound, introduces competition and can lead to more complex hydrogen-bonding networks.

Systematic studies on hydroxybenzoic acids have shown that in competitive situations, the hydroxyl (-OH) group can be a more effective hydrogen-bond donor than the carboxylic acid (-COOH) moiety. nih.govacs.org This preference is guided more by electrostatic charge distribution than by acidity (pKa values). nih.gov Computational calculations of molecular electrostatic potential (MEP) surfaces are instrumental in predicting these competitive hydrogen-bond preferences. nih.gov

In the crystal structures of many benzoic acid derivatives, the carboxylic acid groups form centrosymmetric dimers, creating a primary supramolecular synthon. ucl.ac.uk However, the presence of a hydroxyl group can lead to alternative arrangements, such as catemers or more intricate 2D and 3D networks, sometimes involving solvent molecules. researchgate.net For instance, in the crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, an extensive network of O—H⋯O hydrogen bonds, mediated by water molecules, results in a two-dimensional layered structure. researchgate.net

The interplay between different hydrogen bond donors and acceptors dictates the final crystal packing. Weak hydrogen bonds, such as C–H⋯O interactions, also play a significant, though less energetic, role in stabilizing the crystal lattice. researchgate.net The prediction and understanding of these networks are central to crystal engineering, enabling the tailored synthesis of co-crystals and polymorphs with specific physical properties. acs.org

Table 1: Representative Hydrogen Bond Geometries in Related Benzoic Acid Structures

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |

|---|---|---|---|---|---|---|

| o-Chlorobenzoic Acid | O-H···O | 0.86 | 1.78 | 2.64 | 175 | rsc.org |

| 4-Aminobenzoic Acid (α-form) | N-H···O | 0.90 | 2.19 | 3.08 | 172 | acs.org |

| 4-Hydroxybenzoic Acid | O(H)···O(H) | - | - | 2.62 | - | acs.org |

| Benzoic Acid Dimer | O-H···O | 1.03 | 1.63 | 2.66 | 175 | rsc.org |

Halogen Bonding Interactions: Theoretical Description and Application in Solid-State Design

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This seemingly counter-intuitive role is explained by the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a "σ-hole," along the axis of the covalent bond to the adjacent atom (e.g., C-Cl). nih.gov This positive σ-hole can then interact favorably with electron-rich regions like lone pairs on oxygen or nitrogen atoms. mdpi.com

Theoretical and computational studies have been pivotal in understanding and quantifying halogen bonds. researchgate.net High-level quantum chemical methods are used to describe the nature of this interaction, which has strength and directionality comparable to hydrogen bonds. mdpi.comresearchgate.net Molecular mechanical models have also been developed, often incorporating an extra point of charge (EP) to represent the σ-hole, allowing for the study of halogen bonding in large biological systems. nih.gov

Table 2: Computational Data on Halogen Bonding in Model Systems

| Interacting Molecules | Interaction Type | Interaction Energy (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| C6F5I ··· Quinuclidine | C-I···N | -10.5 | MP2 | nih.gov |

| C6H5Cl ··· Formaldehyde (B43269) | C-Cl···O | -2.1 | MP2 | nih.gov |

| Halogenated Oxindole Dimer | Br···Br | -1.5 to -2.0 | MP2/DFT | nih.gov |

| 2-Chloro-4-nitrobenzoic acid | Intramolecular Cl···O | - | (Observed) | mdpi.com |

Note: The table provides representative interaction energies from computational studies on various halogenated compounds to illustrate the strength of halogen bonds.

π-π Stacking Interactions in Self-Assembled Architectures

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in the self-assembly of many organic molecules, including substituted benzoic acids, and play a significant role in stabilizing crystal structures and biological complexes. The geometry of π-π stacking can vary, with the most common arrangements being face-to-face, offset (or parallel-displaced), and T-shaped (or edge-to-face). acs.org

Computational studies, often combined with experimental data from solution NMR and X-ray crystallography, are essential for characterizing these weak interactions. acs.org Molecular dynamics simulations can reveal the dominant types of aromatic interactions in solution prior to crystallization. For example, in studies of p-aminobenzoic acid, offset π-π stacked dimers were found to be the most prevalent aromatic interaction in aqueous solution. acs.org

Table 3: Types of π-π Stacking Geometries and Their Prevalence

| Stacking Type | Description | Prevalence in p-Aminobenzoic Acid Solution | Reference |

|---|---|---|---|

| Offset Stacked | Aromatic rings are parallel but displaced relative to each other. | ~57% | acs.org |

| T-Shaped | The edge of one aromatic ring points towards the face of another. | ~18% | acs.org |

| Face-to-Face | Aromatic rings are stacked directly on top of each other (less common). | ~1.8% | acs.org |

Note: Data is based on molecular dynamics simulations of p-aminobenzoic acid in water and serves as an illustrative example of stacking preferences.

Reaction Mechanism Studies through Computational Simulations

Computational simulations are a cornerstone of modern mechanistic chemistry, allowing researchers to map out the potential energy surfaces of chemical reactions. These studies can identify transition states, intermediates, and products, and calculate activation barriers (potential barriers) and reaction energies, providing a detailed, step-by-step picture of a reaction pathway.

For benzoic acid and its derivatives, computational methods like Density Functional Theory (DFT) have been used to study their reactivity, particularly in atmospheric and biological contexts. nih.govscielo.org.za A prominent example is the investigation of the reaction of benzoic acid with atmospheric radicals such as the hydroxyl radical (•OH), nitrate (B79036) radical (•NO₃), and sulfate (B86663) radical anion (SO₄⁻•). nih.gov

In one such study, DFT calculations at the MPWB1K level were employed to explore the reaction mechanisms. nih.gov The simulations showed that •OH radicals add to the aromatic ring of benzoic acid with very low potential barriers (1.59 to 2.15 kcal/mol), forming intermediate radicals. nih.gov These intermediates can then be further oxidized. nih.gov The study also investigated hydrogen abstraction from the benzene (B151609) ring by •NO₃ radicals, which was found to have higher potential barriers (12.05 to 13.64 kcal/mol). nih.gov By calculating the rate constants using transition state theory, these simulations provide crucial kinetic data that helps in understanding the atmospheric degradation of such compounds. nih.gov Similar computational approaches can be applied to this compound to predict its reactivity, sites of electrophilic or nucleophilic attack, and the mechanisms of its potential reactions, such as oxidation, decarboxylation, or substitution.

Table 4: Calculated Reaction Energetics for Benzoic Acid with Radicals

| Reaction Type | Reactants | Potential Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| OH Radical Addition | Benzoic Acid + •OH | 1.59 - 2.15 | -16.15 to -19.42 | nih.gov |

| H Abstraction | Benzoic Acid + •NO₃ | 12.05 - 13.64 | 3.87 to 4.97 | nih.gov |

| H Abstraction from Intermediate | Intermediate + •OH | 2.91 - 4.50 | -98.91 to -102.35 | nih.gov |

Note: The data is from a computational study on benzoic acid and is presented as a representative example of how reaction mechanisms are investigated through simulation.

Biological Activities and Biochemical Mechanisms of 2 Chloro 3 Hydroxy 4 Methoxybenzoic Acid Preclinical Research

Investigation of Biochemical Target Interactions and Mechanisms

The interaction of small molecules with biological macromolecules is fundamental to their pharmacological or toxicological effects. This section details the known and potential biochemical interactions of 2-Chloro-3-hydroxy-4-methoxybenzoic acid and its analogues.

Cytochrome P450 (CYP450) enzymes are a critical family of enzymes involved in the metabolism of a vast number of drugs and other xenobiotics. nih.govnih.gov Inhibition of these enzymes is a common cause of drug-drug interactions, which can lead to altered efficacy or toxicity. nih.govnih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible. nih.gov Irreversible inhibition, also known as mechanism-based inhibition, occurs when a CYP450 enzyme metabolizes a compound into a reactive intermediate that then covalently binds to the enzyme, rendering it inactive. nih.gov For instance, chloramphenicol (B1208) undergoes hydroxylation by a CYP450 enzyme to form a reactive acyl chloride that binds to lysine (B10760008) residues on the enzyme. nih.gov While the potential for this compound to inhibit CYP450 enzymes is of scientific interest, specific studies detailing its binding and inhibitory effects on this enzyme family are not prominently available in the reviewed literature. Generally, drug-drug interactions involving CYP450 enzymes are a significant concern in clinical practice, with CYP3A4/5 being implicated in the majority of such interactions. nih.gov

A key reactive functional group related to the titular compound is the aldehyde. The precursor, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, contains a carbonyl group that can interact with biological nucleophiles. acebiolab.com A primary mechanism for such interactions is the formation of a Schiff base (or imine), which results from the condensation of an aldehyde or ketone with a primary amine. researchgate.netglobalconference.info This reaction is fundamental in biochemistry and toxicology, often involving the primary amine groups of amino acid residues like lysine within proteins. researchgate.net

The formation of a Schiff base typically proceeds in two steps: the initial formation of a hemiaminal intermediate, followed by dehydration to yield the stable imine. globalconference.infonih.gov Studies on substituted benzaldehydes have shown that they can form stable adducts with the terminal amino groups of proteins such as hemoglobin. researchgate.net The reactivity of the aldehyde can be influenced by other substituents on the benzene (B151609) ring. researchgate.net For example, electron-withdrawing groups can increase the reactivity of the carbonyl group toward protein amines. researchgate.net This mechanism is a plausible pathway for the covalent binding of aldehyde precursors of this compound to biological macromolecules, which could underlie their biological effects.

Preclinical Pharmacological Research on Analogues

While direct preclinical data on this compound is limited, research on structurally similar compounds, such as other substituted benzoic acids, provides insight into its potential pharmacological activities.

Research has been conducted on the antidiabetic properties of 2-hydroxy-4-methoxybenzoic acid (HMBA), an analogue lacking the chlorine substituent. karger.comnih.govresearchgate.netmedchemexpress.com In studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, oral administration of HMBA demonstrated significant antidiabetic effects. karger.comnih.govresearchgate.net

Treatment with HMBA led to a notable reduction in plasma glucose levels and a concurrent increase in plasma insulin (B600854), suggesting a potential to restore beta-cell function or improve insulin sensitivity. nih.govresearchgate.net Furthermore, HMBA administration helped normalize levels of glycosylated hemoglobin (HbA1c), a key indicator of long-term glycemic control. karger.comresearchgate.net The compound also showed beneficial effects on lipid profiles, reducing elevated levels of total cholesterol, triglycerides, and LDL-cholesterol in diabetic rats. karger.comresearchgate.net The activity of key liver enzymes, which are often elevated in diabetic states, was also reversed towards normal levels. karger.com These findings suggest that hydroxy methoxy (B1213986) benzoic acid scaffolds possess significant hypoglycemic and hypocholesterolemic potential. karger.comresearchgate.net

Table 1: Effect of 2-hydroxy-4-methoxybenzoic acid (HMBA) on Biochemical Parameters in STZ-Induced Diabetic Rats

| Parameter | Diabetic Control Group | HMBA Treated Group | Reference |

|---|---|---|---|

| Plasma Glucose | Significantly Elevated | Reduced to Near Normal | nih.govresearchgate.net |

| Plasma Insulin | Significantly Decreased | Increased to Near Normal | nih.govresearchgate.net |

| Glycosylated Hemoglobin (HbA1c) | Significantly Elevated | Normalized | karger.comresearchgate.net |

| Total Cholesterol | Significantly Elevated | Normalized | karger.comresearchgate.net |

| Triglycerides | Significantly Elevated | Normalized | karger.comresearchgate.net |

| LDL-Cholesterol | Significantly Elevated | Normalized | karger.comresearchgate.net |

Halogenated benzoic acids and their derivatives are recognized for their antimicrobial properties. chemicalbook.comgoogle.comresearchgate.net The presence of a halogen, such as chlorine, on the aromatic ring can be a critical feature for biological activity. nih.gov Benzoic acid itself exerts antibacterial effects by disrupting the homeostasis of bacterial cells. researchgate.net Its lipophilic nature allows it to inhibit the active uptake of certain amino acids in bacteria like E. coli and Bacillus subtilis. researchgate.net